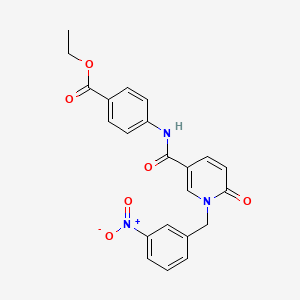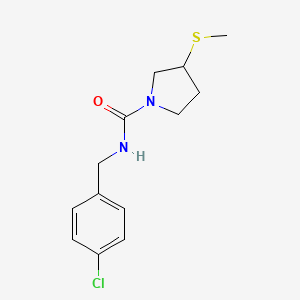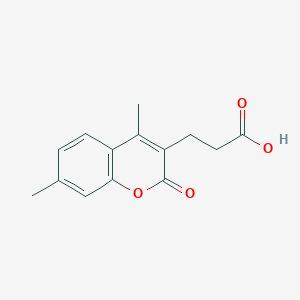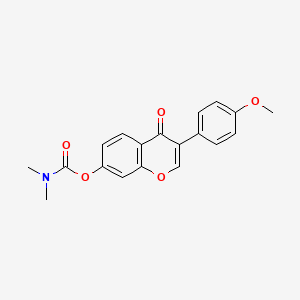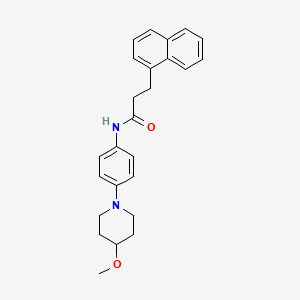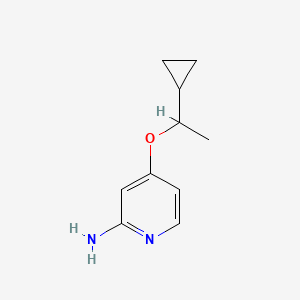
4-(1-Cyclopropylethoxy)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine derivatives, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, can be achieved through [4 + 2] cycloaddition reactions of 1-azadiene derivatives .Molecular Structure Analysis
The molecular weight of “this compound” is 178.23 . The InChI code is 1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) .Chemical Reactions Analysis
The chemical reactions of amines, such as “this compound”, are diverse. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.23 , a storage temperature of 4 degrees . It is in powder form .科学的研究の応用
Novel Synthetic Methods
- A study by Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method offers a flexible and practical approach to create diverse derivatives, demonstrating the chemical versatility of related compounds (Tu et al., 2014).
Antimalarial Activity
- Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines, showing significant inhibitory effects against Plasmodium falciparum strains. This indicates the potential for developing antimalarial drugs using similar chemical structures (Rodrigues et al., 2009).
Cation-Binding Properties
- Research by Kakuchi et al. (1997) on polyphenylacetylene with azacrown cavities revealed cation-binding ability, especially for Ag+. This suggests applications in cation recognition and separation technologies (Kakuchi et al., 1997).
Catalytic Applications
- Deeken et al. (2006) synthesized group 10 metal aminopyridinato complexes, which showed potential as catalysts for Suzuki cross-coupling reactions and hydrosilane polymerization. This highlights the role of pyridine derivatives in catalysis (Deeken et al., 2006).
Chemical Reactivity Studies
- Yin et al. (2007) developed a method for converting pyridine N-oxides to 2-aminopyridines. This process demonstrates high yields and selectivity, indicating the reactivity and utility of pyridine derivatives in organic synthesis (Yin et al., 2007).
Ligand Synthesis
- Dehghanpour et al. (2007) reported the synthesis of copper(I) complexes containing novel bidentate iminopyridine ligands. These complexes exhibited unique structural and redox properties, relevant for coordination chemistry (Dehghanpour et al., 2007).
作用機序
Safety and Hazards
The safety information for “4-(1-Cyclopropylethoxy)pyridin-2-amine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
将来の方向性
The future directions for research on “4-(1-Cyclopropylethoxy)pyridin-2-amine” could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the coordination chemistry of bidentate aminopyridinato ligands is a highly popular area of research . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising direction .
特性
IUPAC Name |
4-(1-cyclopropylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRSNMOFXIPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=CC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
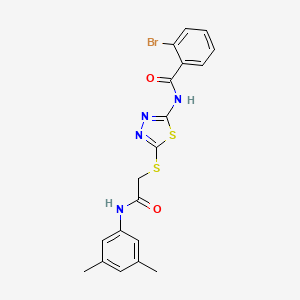

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
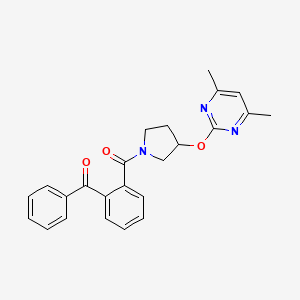

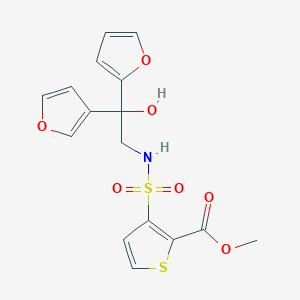
![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)
![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)
